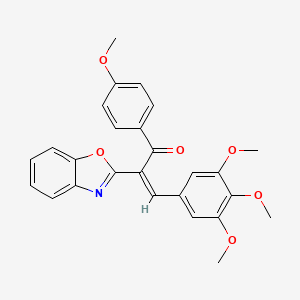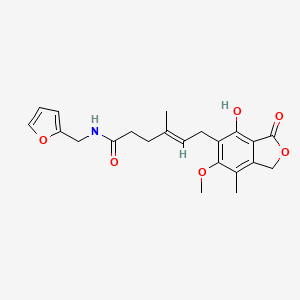
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent under reflux conditions.
Industrial Production Methods
For industrial-scale production, the synthesis might involve optimized reaction conditions to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The aromatic rings in the compound can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one can be used as a starting material for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology
The compound may exhibit various biological activities such as anti-inflammatory, antimicrobial, and anticancer properties. These activities make it a potential candidate for drug development and biomedical research.
Medicine
In medicine, the compound could be explored for its therapeutic potential in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Industrially, the compound might be used in the development of new materials, dyes, and polymers due to its unique chemical structure and properties.
作用機序
The mechanism of action of (2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity might be attributed to the inhibition of certain enzymes or signaling pathways involved in cell proliferation and survival.
類似化合物との比較
Similar Compounds
Chalcone: The parent compound of the chalcone family.
Flavonoids: A class of compounds with similar structural features and biological activities.
Curcumin: A well-known compound with anti-inflammatory and anticancer properties.
Uniqueness
(2Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one is unique due to the presence of the benzoxazole moiety and multiple methoxy groups, which may enhance its biological activity and chemical reactivity compared to other chalcones.
特性
分子式 |
C26H23NO6 |
|---|---|
分子量 |
445.5 g/mol |
IUPAC名 |
(Z)-2-(1,3-benzoxazol-2-yl)-1-(4-methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C26H23NO6/c1-29-18-11-9-17(10-12-18)24(28)19(26-27-20-7-5-6-8-21(20)33-26)13-16-14-22(30-2)25(32-4)23(15-16)31-3/h5-15H,1-4H3/b19-13+ |
InChIキー |
KRMZCWQIFNPRJZ-CPNJWEJPSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=C(C(=C2)OC)OC)OC)/C3=NC4=CC=CC=C4O3 |
正規SMILES |
COC1=CC=C(C=C1)C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)C3=NC4=CC=CC=C4O3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2Z)-2-(1,3-benzoxazol-2-yl)-3-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yloxy)phenyl]prop-2-en-1-one](/img/structure/B12171598.png)

![(1,3-dimethyl-6-phenyl-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholin-4-yl)methanone](/img/structure/B12171606.png)
![Furan-2-yl[5-hydroxy-4-({4-[(4-methylpiperazin-1-yl)sulfonyl]piperazin-1-yl}methyl)-1-benzofuran-3-yl]methanone](/img/structure/B12171609.png)
![Ethyl (2-{[3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanoyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B12171616.png)
![2-chloro-N-[2-(4-methoxyphenyl)-2-oxoethyl]-5-(propan-2-yl)-1,3-thiazole-4-carboxamide](/img/structure/B12171621.png)
![4-tert-butyl-10'-methyl-6'-propyl-8'H-spiro[cyclohexane-1,2'-pyrano[3,2-g]chromen]-8'-one](/img/structure/B12171629.png)
![2-Propanol, 1-[2-(1-methylethyl)phenoxy]-3-[(1,1,3,3-tetramethylbutyl)amino]-](/img/structure/B12171637.png)

![3-(1H-indol-3-yl)-1-{4-[(2-methoxyphenyl)acetyl]piperazin-1-yl}propan-1-one](/img/structure/B12171653.png)
methanone](/img/structure/B12171662.png)


![(4-Hydroxyquinolin-3-yl)[4-(2,3,4-trimethoxybenzyl)piperazin-1-yl]methanone](/img/structure/B12171676.png)
